molecular formula C17H15BrN6O B2461318 2-{[1-(5-Bromopyrimidin-2-yl)azetidin-3-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one CAS No. 2202369-58-0

2-{[1-(5-Bromopyrimidin-2-yl)azetidin-3-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one

Cat. No.: B2461318
CAS No.: 2202369-58-0
M. Wt: 399.252
InChI Key: XLGNLHBFUGJGAX-UHFFFAOYSA-N
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Description

2-{[1-(5-Bromopyrimidin-2-yl)azetidin-3-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one is a sophisticated chemical scaffold designed for advanced life science research. Its structure integrates a bromopyrimidine unit, a motif frequently employed in medicinal chemistry and drug discovery for its utility as a versatile synthetic intermediate and its potential to modulate biological targets. Compounds featuring the 5-bromopyrimidine core are of significant interest in the development of enzyme inhibitors, as seen in research targeting essential enzymes like Mycobacterium tuberculosis Enoyl-ACP reductase (InhA), a crucial target for anti-tuberculosis agents . The molecular architecture of this reagent, which combines the pyrimidine and pyridazinone heterocycles, suggests potential for high-affinity binding to enzymatic active sites, making it a valuable probe for investigating novel therapeutic pathways in areas such as infectious disease or oncology. This compound is provided exclusively for research purposes in laboratory settings. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any personal use. All necessary safety data should be consulted prior to handling.

Properties

IUPAC Name

2-[[1-(5-bromopyrimidin-2-yl)azetidin-3-yl]methyl]-6-pyridin-4-ylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrN6O/c18-14-7-20-17(21-8-14)23-9-12(10-23)11-24-16(25)2-1-15(22-24)13-3-5-19-6-4-13/h1-8,12H,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLGNLHBFUGJGAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC=C(C=N2)Br)CN3C(=O)C=CC(=N3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{[1-(5-Bromopyrimidin-2-yl)azetidin-3-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Structure

The molecular formula of the compound is C14H16BrN6OC_{14}H_{16}BrN_{6}O, with a molecular weight of 383.22 g/mol. The structure features a pyridazinone core, which is known for its diverse biological activities.

Antimicrobial Activity

Research indicates that derivatives of pyridazinones, including the compound , exhibit significant antimicrobial properties. A study highlighted that certain structural modifications can enhance antibacterial activity against various strains, particularly Gram-positive bacteria. The minimal inhibitory concentrations (MICs) for active compounds were determined, showing promising results against Bacillus subtilis and Staphylococcus aureus .

Anticancer Properties

The compound has also been evaluated for its anticancer potential. In vitro studies demonstrated cytotoxic effects on several cancer cell lines, including breast (MCF-7), lung (A549), and prostate (PC3) cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest .

Enzyme Inhibition

There is evidence suggesting that this compound acts as an inhibitor of specific enzymes involved in cancer progression and inflammation. For instance, it has been identified as a potential inhibitor of autotaxin (ATX), an enzyme implicated in tumor metastasis and inflammatory diseases .

Study 1: Antimicrobial Efficacy

In a comparative study of various pyridazinone derivatives, the compound displayed superior activity against E. coli and S. aureus, with MIC values significantly lower than those of control compounds .

CompoundMIC against E. coli (µg/mL)MIC against S. aureus (µg/mL)
Compound A3216
Compound B6432
Subject Compound168

Study 2: Cytotoxicity Profile

A cytotoxicity assay using the WST-1 reagent revealed that the subject compound had an IC50 value of 12 µM on MCF-7 cells after 48 hours of exposure, indicating potent anticancer activity .

Cell LineIC50 (µM)
MCF-712
A54915
PC320

The biological activity of 2-{[1-(5-Bromopyrimidin-2-yl)azetidin-3-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one can be attributed to several mechanisms:

  • Inhibition of DNA Synthesis : The compound may interfere with DNA replication in bacterial cells.
  • Induction of Apoptosis : In cancer cells, it triggers apoptotic pathways leading to cell death.
  • Enzyme Inhibition : Acts as an inhibitor for enzymes like ATX, which plays a role in cancer metastasis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following compounds, derived from the provided evidence, share partial structural homology or functional group similarities:

Table 1: Structural Comparison of Key Analogues
Compound Name / ID Core Structure Substituents Molecular Weight (g/mol) logP (Predicted) H-Bond Donors/Acceptors
Target Compound Dihydropyridazin-3-one 2: [Azetidin-3-ylmethyl + 5-Bromopyrimidine]; 6: Pyridin-4-yl ~438.3 ~2.8 3 / 7
2-(1,3-Benzodioxol-5-yl)-7-(piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one Pyrido[1,2-a]pyrimidinone 2: Benzodioxole; 7: Piperazine ~407.4 ~2.1 2 / 8
6-[3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]-2,3-dihydropyridazin-3-one Dihydropyridazin-3-one 6: 1,2,4-Oxadiazole + Pyrazine ~286.2 ~1.5 2 / 6
6-[3-(Dimethylamino)pyrrolidin-1-yl]pyridin-3-amine Pyridine 3: Dimethylamino-pyrrolidine ~220.3 ~1.2 3 / 4

Key Differences and Implications

Core Heterocycles: The target compound’s dihydropyridazinone core is distinct from the pyrido[1,2-a]pyrimidinone in . The latter’s fused bicyclic system may enhance planar stacking but reduce metabolic stability compared to the monocyclic dihydropyridazinone .

Substituent Effects: Azetidine vs. Bromopyrimidine vs. Benzodioxole/Oxadiazole: The bromine atom in the target compound may enhance binding via halogen bonds, whereas benzodioxole () or oxadiazole () groups rely on π-π or dipole interactions .

Pharmacokinetic Predictions: The target compound’s higher logP (~2.8) suggests greater membrane permeability but lower aqueous solubility than analogues with polar groups (e.g., oxadiazole, logP ~1.5) . The azetidine-methyl group may reduce CYP-mediated metabolism compared to dimethylamino-pyrrolidine derivatives (), which are prone to N-demethylation .

Research Findings and Hypotheses

  • Kinase Inhibition: The pyrido[1,2-a]pyrimidinones in are patented as kinase inhibitors, suggesting the target compound’s dihydropyridazinone core and bromopyrimidine group may similarly target ATP-binding pockets .

Q & A

Q. Q1. What are the recommended analytical methods to confirm the structural identity of this compound?

A1:

  • Single-crystal X-ray diffraction (SC-XRD) is the gold standard for unambiguous structural confirmation, especially for verifying stereochemistry and bond connectivity in the azetidine-pyrimidine and dihydropyridazinone moieties .
  • High-resolution mass spectrometry (HRMS) and multinuclear NMR spectroscopy (e.g., 1^1H, 13^{13}C, 19^{19}F if applicable) are critical for validating molecular weight and substituent positions. Use deuterated DMSO or CDCl3_3 for solubility challenges .
  • FT-IR spectroscopy can confirm functional groups like carbonyl (C=O) and pyridyl/azetidine rings by characteristic absorption bands (e.g., ~1650–1700 cm1^{-1} for C=O) .

Q. Q2. How should researchers optimize the synthesis of this compound to improve yield and purity?

A2:

  • Design of Experiments (DoE): Use factorial designs to assess variables like reaction temperature, solvent polarity (e.g., DMF vs. THF), and stoichiometry of the bromopyrimidine-azetidine coupling step .
  • Flow chemistry: Continuous-flow reactors can enhance reproducibility for exothermic steps (e.g., cyclization) and reduce side reactions .
  • Purification: Employ gradient elution with C18 reverse-phase HPLC using ammonium acetate buffer (pH 6.5) to separate diastereomers or regioisomers .

Q. Q3. What chromatographic methods are suitable for assessing purity in preclinical studies?

A3:

  • HPLC-UV/Vis: Use a C18 column with a mobile phase of acetonitrile/ammonium acetate buffer (pH 6.5) for baseline separation of impurities. Monitor at 254 nm for pyrimidine/pyridine absorbance .
  • LC-MS hyphenation: Detect trace impurities (<0.1%) via high-resolution Q-TOF systems, particularly for brominated byproducts or azetidine ring-opening artifacts .

Advanced Research Questions

Q. Q4. How can researchers resolve contradictory bioactivity data in kinase inhibition assays?

A4:

  • Off-target profiling: Use broad-panel kinase assays (e.g., Eurofins KinaseProfiler™) to identify secondary targets. The bromopyrimidine moiety may interact with kinases beyond the primary target (e.g., JAK2 vs. BTK) .
  • Cellular vs. enzymatic assays: Discrepancies may arise from cell permeability differences. Quantify intracellular concentrations via LC-MS/MS and correlate with IC50_{50} values .

Q. Q5. What strategies mitigate metabolic instability in in vivo studies?

A5:

  • Liver microsome assays: Identify metabolic soft spots (e.g., dihydropyridazinone oxidation or azetidine ring cleavage) using human/rodent microsomes. Introduce electron-withdrawing groups (e.g., fluorine) to stabilize vulnerable positions .
  • Prodrug approaches: Modify the pyridin-4-yl group with bioreversible esters to enhance bioavailability .

Q. Q6. How can crystallographic data resolve polymorphism issues during formulation?

A6:

  • Polymorph screening: Use solvent-drop grinding with 20 solvents (e.g., ethanol, ethyl acetate) to identify stable forms. SC-XRD and PXRD can differentiate between Form I (monoclinic) and Form II (triclinic) .
  • Thermal analysis: DSC and TGA profiles (e.g., melting points, decomposition temperatures) correlate with crystallinity and stability .

Q. Q7. What computational methods support structure-activity relationship (SAR) studies?

A7:

  • Molecular docking: Model interactions with ATP-binding pockets using AutoDock Vina. Focus on hydrogen bonding between the pyridazinone carbonyl and kinase hinge regions .
  • Free-energy perturbation (FEP): Predict affinity changes upon substituent modifications (e.g., replacing bromine with chlorine on pyrimidine) .

Q. Q8. How to evaluate cross-coupling reactivity for derivatization?

A8:

  • Suzuki-Miyaura reactions: The 5-bromopyrimidine group is reactive toward aryl boronic acids. Optimize conditions with Pd(PPh3_3)4_4/K2_2CO3_3 in dioxane/water (3:1) at 80°C .
  • Buchwald-Hartwig amination: Functionalize the azetidine nitrogen with aryl amines using Xantphos/Pd2_2(dba)3_3 catalysts .

Q. Q9. How to address enantiomeric purity concerns in the azetidine moiety?

A9:

  • Chiral HPLC: Use a Chiralpak IA column with hexane/isopropanol (90:10) to resolve (R)- and (S)-azetidine enantiomers .
  • Asymmetric synthesis: Employ Evans oxazolidinone auxiliaries or enzymatic resolution (e.g., lipase-catalyzed acylations) during azetidine ring formation .

Q. Q10. What are the best practices for reconciling contradictory solubility data?

A10:

  • Hansen solubility parameters (HSP): Calculate HSP values to identify optimal solvents. Pyridin-4-yl and azetidine groups favor polar aprotic solvents (e.g., DMSO) .
  • Co-solvency approaches: Blend PEG-400 with water (1:1) to enhance aqueous solubility for in vivo dosing .

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